4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S2/c1-2-16-21-22-18(27-16)23-28(25,26)15-9-7-14(8-10-15)20-17(24)13-5-3-12(11-19)4-6-13/h3-10H,2H2,1H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTWIRNLTJEOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is achieved by the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with an appropriate sulfonyl chloride . The resulting intermediate is then reacted with 4-cyanobenzoyl chloride to form the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reactions .
Chemical Reactions Analysis
4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing thiadiazole moieties exhibit promising antimicrobial properties. The incorporation of the 5-ethyl-[1,3,4]thiadiazol-2-yl group in this compound suggests potential effectiveness against various bacterial strains. Studies evaluating similar thiadiazole derivatives have reported significant activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structure indicates potential as an anticancer agent. Thiadiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines . The mechanism of action may involve the inhibition of specific enzymes or pathways critical to cancer cell survival.
Acetylcholinesterase Inhibition
Compounds similar to 4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In silico studies suggest that the compound may interact effectively with the active site of AChE, potentially leading to cognitive enhancement through increased acetylcholine levels .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against a panel of bacterial strains. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines using derivatives of this compound. The findings revealed that certain modifications to the benzamide structure significantly enhanced anticancer activity, with some compounds showing IC50 values lower than established chemotherapeutics like doxorubicin .
Mechanism of Action
The mechanism of action of 4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological processes in microorganisms and cancer cells . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s key structural motifs include:
- Sulfamoyl bridge : Enhances solubility and serves as a pharmacophore in enzyme inhibition.
- 4-Cyano substitution: Modulates electronic effects and steric interactions.
Table 1: Structural Comparison with Analogs
Key Observations:
Physicochemical Properties
- Melting Points : Thiadiazole derivatives generally exhibit high melting points (160–290°C) due to planar structures and intermolecular hydrogen bonding (e.g., compound 8a at 290°C) . The target compound’s melting point is unreported but expected to align with this range.
- Solubility: Sulfamoyl and cyano groups may enhance aqueous solubility compared to purely aromatic analogs like PB5 .
Biological Activity
The compound 4-Cyano-N-[4-(5-ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-benzamide is a derivative of the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of a thiadiazole ring linked to a sulfonamide and a cyano group, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Compounds with similar structures have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MIC) ranging from 32 μg/mL to 66 μg/mL .
- The presence of halogen substituents on the phenyl ring enhances antibacterial properties, particularly against Gram-negative bacteria like Escherichia coli .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented extensively:
- Compounds structurally related to 4-cyano derivatives have demonstrated cytotoxic effects in various cancer cell lines. For example, certain benzothiazole derivatives showed IC50 values between 3.58 μM to 15.36 μM , indicating potent activity against cancer cells while being significantly safer for normal cells .
- The mechanism of action includes the induction of apoptosis in cancer cells, with one study reporting an increase in apoptotic cells from 0.89% in control to 37.83% in treated cells .
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor:
- Thiadiazole derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease. Some compounds displayed inhibition rates comparable to established drugs like donepezil .
- Additionally, research suggests that these compounds can modulate metabolic pathways through agonistic activity on PPAR receptors (PPARδ and PPARγ), which are involved in glucose metabolism and lipid homeostasis .
Case Studies
- Antimicrobial Screening : A study synthesized several thiadiazole derivatives and evaluated their antimicrobial activity against various pathogens. The best-performing compounds exhibited MIC values significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that certain derivatives led to cell cycle arrest and apoptosis. For instance, compound 4f was noted for its ability to inhibit both BRAF and VEGFR-2 enzymes, crucial targets in cancer therapy .
Summary Table of Biological Activities
Q & A
Q. Characterization Methods :
- Spectroscopy : 1H/13C-NMR to confirm regiochemistry (e.g., sulfamoyl substitution at C-4 of phenyl) and IR for carbonyl (C=O, ~1678 cm⁻¹) and cyano (C≡N, ~2220 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 427.1) .
Advanced: How can reaction conditions be optimized to improve yields of the sulfamoyl-thiadiazole intermediate?
Answer:
Yield optimization requires careful control of:
- Temperature : Reflux in ethanol (78°C) for thiadiazole ring closure vs. room temperature for sulfamoylation to minimize side reactions .
- Catalysts : Use of anhydrous K2CO3 or triethylamine to deprotonate intermediates during nucleophilic substitution .
- Solvent Polarity : Polar solvents (e.g., acetone) enhance solubility of sulfamoyl precursors, while DMF accelerates coupling reactions .
Example : In , replacing acetone with DMF increased the yield of thiadiazole-acetamide derivatives from 56% to 85% by improving reagent miscibility .
Basic: What in vitro assays are suitable for evaluating anticancer activity, and how should conflicting cytotoxicity data be resolved?
Answer:
- MTT Assay : Standard for measuring IC50 values against cancer cell lines (e.g., MDA-MB-231 breast cancer, U87 glioblastoma). Protocol includes 48–72 hr incubation and DMSO solubilization .
- Data Contradictions : Discrepancies between cell lines (e.g., higher IC50 in PC3 prostate vs. MDA-MB-231) may arise from differences in membrane permeability or target enzyme expression. Validate via:
Advanced: What computational strategies predict the binding affinity of this compound with fungal CYP51 enzymes?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the thiadiazole-sulfamoyl moiety and the heme-binding pocket of CYP51. Key parameters:
- MD Simulations : GROMACS for 100 ns trajectories to assess stability of hydrogen bonds (e.g., between cyano group and Arg-96) .
Advanced: How do substituents on the thiadiazole ring influence biological activity?
Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups enhance electrophilicity, improving enzyme inhibition (e.g., CYP51 IC50 reduced by 40% with -NO2 at C-5) .
- Hydrophobic Substituents : Ethyl or benzyl groups at C-5 increase lipophilicity, enhancing membrane permeability (e.g., 5-ethyl-thiadiazole derivatives in showed 63% yield and improved cytotoxicity) .
Q. SAR Table :
| Substituent (Position) | Activity Trend (IC50) | Mechanism Insight | Reference |
|---|---|---|---|
| -OCH3 (C-3 phenyl) | IC50 = 9 μM (MDA-MB) | Enhanced H-bonding with ATP | |
| -Cl (C-4 phenyl) | IC50 = 15 μM (PC3) | Halogen bonding with His-259 |
Basic: What analytical techniques resolve structural ambiguities in sulfamoyl-thiadiazole derivatives?
Answer:
- X-ray Crystallography : Determines absolute configuration of the thiadiazole ring and sulfamoyl orientation (e.g., used this to confirm dihedral angles < 10° between rings) .
- 2D NMR : NOESY correlations distinguish between para and meta substitution patterns on the phenyl ring .
Advanced: How can metabolic stability of this compound be assessed for preclinical development?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
